molecular formula C19H17N5O3S2 B135955 rpr208707 CAS No. 14364-09-1

rpr208707

Cat. No.: B135955
CAS No.: 14364-09-1
M. Wt: 427.5 g/mol
InChI Key: PLXOQMHGHDZMSX-AWEZNQCLSA-N
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Description

rpr208707 is a complex organic compound that belongs to the class of alpha amino acids and derivatives. This compound is characterized by its unique structure, which includes a thienopyridine moiety fused with a pyrrolopyridine and a sulfonic acid group.

Scientific Research Applications

rpr208707 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

Target of Action

The primary target of Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction between the compound and its target may lead to changes in the function of the target protein, potentially influencing the coagulation cascade.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rpr208707 typically involves multi-step organic reactions. The process begins with the formation of the thienopyridine core, followed by the introduction of the sulfonic acid group and the pyrrolopyridine moiety. Key reagents used in these reactions include sulfuric acid, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and catalysts such as palladium or platinum.

Major Products Formed:

    Oxidation: Sulfoxides, N-oxides.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Comparison with Similar Compounds

  • Thieno[3,2-B]pyridine derivatives
  • Pyrrolopyridine derivatives
  • Sulfonamide compounds

Comparison: rpr208707 stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Compared to other thienopyridine derivatives, it has enhanced stability and reactivity, making it a valuable compound for various applications. Its sulfonic acid group also contributes to its solubility and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOQMHGHDZMSX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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